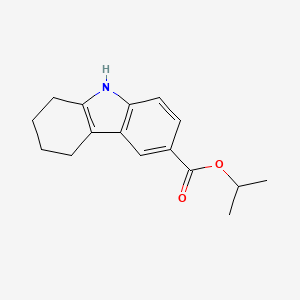![molecular formula C28H28N2O5S B11574176 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574176.png)
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves several steps, including the formation of the thiazole ring, the chromeno-pyrrole core, and the attachment of the methoxy and pentyloxy groups. The synthetic routes typically involve:
Formation of the Thiazole Ring: This can be achieved through the reaction of appropriate thioamides with α-haloketones under acidic or basic conditions.
Construction of the Chromeno-Pyrrole Core: This step may involve cyclization reactions using suitable precursors, such as substituted phenols and amines, under high-temperature conditions.
Attachment of Methoxy and Pentyloxy Groups: These groups can be introduced through nucleophilic substitution reactions using methoxy and pentyloxy halides.
Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy and pentyloxy positions using appropriate nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with similar compounds, such as:
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have applications in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen, have unique chemical properties and are used in various industrial applications.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is structurally similar to vitamin E and is used as an antioxidant in biological research.
The uniqueness of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-[3-METHOXY-4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its complex structure and the combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C28H28N2O5S |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxy-4-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H28N2O5S/c1-5-6-9-14-34-21-13-12-18(15-22(21)33-4)24-23-25(31)19-10-7-8-11-20(19)35-26(23)27(32)30(24)28-29-16(2)17(3)36-28/h7-8,10-13,15,24H,5-6,9,14H2,1-4H3 |
InChI Key |
OLGMQTXVTVTWFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C)C)OC5=CC=CC=C5C3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11574094.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-bromo-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574098.png)
![1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574103.png)
![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B11574106.png)
![ethyl 4,5-dimethyl-2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B11574113.png)
![(5E)-5-{[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-ethylimidazolidine-2,4-dione](/img/structure/B11574126.png)
![5-ethoxy-2-({2-[3-(4-methylbenzoyl)imidazolidin-1-yl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B11574140.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11574146.png)
![3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-(4-methoxyphenyl)pyridine](/img/structure/B11574153.png)
![1-(4-Ethoxy-3-methoxyphenyl)-7-fluoro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574155.png)
![(5Z)-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B11574161.png)
![1-Methyl-1-(9-oxobicyclo[3.3.1]non-2-yl)pyrrolidinium](/img/structure/B11574165.png)
![2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574171.png)

